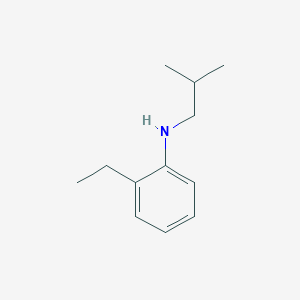

(2-Ethylphenyl)isobutylamine

Übersicht

Beschreibung

(2-Ethylphenyl)isobutylamine is a chemical compound belonging to the phenethylamine class. It is structurally similar to amphetamine, with the primary difference being the substitution of the methyl group at the alpha position of the side chain with an ethyl group

Vorbereitungsmethoden

The synthesis of (2-Ethylphenyl)isobutylamine typically involves the following steps:

Bromination: : The starting material, ethylbenzene, undergoes bromination to form 2-bromoethylbenzene.

Grignard Reaction: : The brominated compound is then treated with magnesium to form the Grignard reagent, ethylmagnesium bromide.

Reaction with Isobutylamine: : The Grignard reagent is reacted with isobutylamine to yield this compound.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as continuous flow chemistry and catalysts to enhance efficiency.

Analyse Chemischer Reaktionen

(2-Ethylphenyl)isobutylamine undergoes various chemical reactions, including:

Oxidation: : Oxidation reactions can convert the compound into its corresponding ketone or aldehyde.

Reduction: : Reduction reactions can reduce the compound to form secondary or tertiary amines.

Substitution: : Substitution reactions can replace the ethyl group with other functional groups.

Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions include ethylbenzene derivatives, secondary amines, and substituted phenyl compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Stimulant Properties :

- Medicinal Chemistry :

Agrochemical Applications

- Crop Protection :

- Surfactants :

Material Science Applications

- Epoxy Resins :

- Polyurethane Catalysts :

Case Study 1: Pharmaceutical Development

A study conducted on the effects of this compound derivatives demonstrated significant activity in enhancing norepinephrine release in animal models. This research indicated potential applications in developing new ADHD medications, showcasing its stimulant properties while maintaining a favorable safety profile.

Case Study 2: Agrochemical Efficacy

In agricultural trials, formulations containing this compound as a surfactant showed improved efficacy against common pests compared to traditional formulations. This case highlighted the compound's role in enhancing pesticide performance while reducing the required application rates.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | ADHD treatment | Stimulant effects |

| Agrochemicals | Crop protection | Enhanced efficacy against pests |

| Material Science | Epoxy resins | Improved mechanical properties |

| Material Science | Polyurethane catalysts | Development of flexible foams |

Wirkmechanismus

The mechanism by which (2-Ethylphenyl)isobutylamine exerts its effects involves its interaction with neurotransmitter systems, particularly the dopamine and serotonin pathways. The compound acts as a stimulant, increasing the release of these neurotransmitters and enhancing their effects. Molecular targets include dopamine receptors and serotonin transporters, leading to increased neuronal activity and potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

(2-Ethylphenyl)isobutylamine is compared to other similar compounds, such as amphetamine and phenethylamine derivatives. While it shares structural similarities with these compounds, its unique ethyl group substitution provides distinct chemical and biological properties. Other similar compounds include:

Amphetamine: : Similar stimulant effects but with a methyl group at the alpha position.

Phenethylamine: : A basic structure without additional substitutions.

Methamphetamine: : A more potent stimulant with a methyl group on the nitrogen atom.

These compounds differ in their potency, duration of action, and specific biological effects, highlighting the uniqueness of this compound.

Biologische Aktivität

(2-Ethylphenyl)isobutylamine is a phenethylamine derivative that has garnered attention for its potential biological activity, particularly in relation to neurotransmitter systems. Structurally, it resembles amphetamine with an ethyl group substitution at the alpha position of the side chain. This compound has been studied for its applications in organic synthesis and its potential therapeutic effects.

The primary mechanism of action for this compound involves its interaction with neurotransmitter systems, specifically the dopamine and serotonin pathways. It acts as a stimulant, enhancing the release of these neurotransmitters, which may lead to increased neuronal activity and various therapeutic effects. The compound targets dopamine receptors and serotonin transporters, making it a subject of interest in pharmacological research.

Neurotransmitter Interaction

Research indicates that this compound may influence:

- Dopamine Release : It increases dopamine levels, which can affect mood and cognition.

- Serotonin Modulation : The compound may also modulate serotonin levels, contributing to its potential antidepressant effects.

Case Studies

- Dopaminergic Effects : A study focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications in the phenethylamine structure significantly influenced their affinity for dopamine receptors. This suggests that this compound could exhibit varying degrees of dopaminergic activity based on its structural characteristics .

- Behavioral Studies : In animal models, compounds similar to this compound have shown increased locomotor activity, indicative of stimulant properties. These findings support its potential use in treating disorders characterized by low dopamine activity, such as ADHD or depression .

Toxicological Profile

While exploring its biological activity, it is crucial to consider the toxicological aspects. Preliminary studies have indicated that derivatives of this compound may cause irritation to skin and eyes, necessitating caution in handling .

Summary of Key Studies

Future Directions

Further research is needed to fully elucidate the pharmacological profile of this compound. Potential areas include:

- Clinical Trials : Investigating its efficacy in treating mood disorders or ADHD.

- Long-term Toxicity Studies : Understanding the safety profile over extended use.

- Comparative Studies : Evaluating its effects against established stimulants like amphetamine.

Eigenschaften

IUPAC Name |

2-ethyl-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-11-7-5-6-8-12(11)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKVYSYLZCWFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.